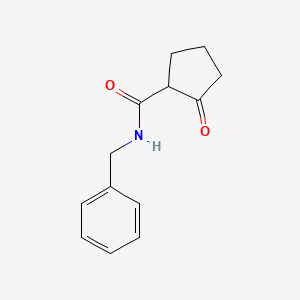

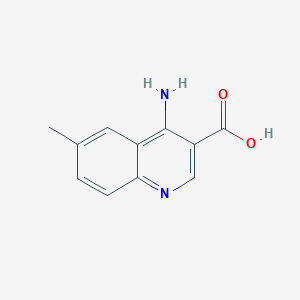

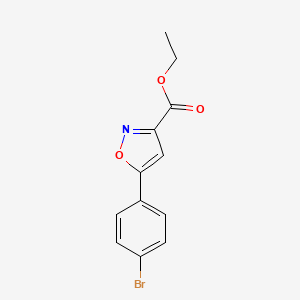

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid, also known as S-benzyloxy-phenylpropionic acid (SBPA), is a naturally occurring organic compound that has been studied for its potential applications in the scientific research field. SBPA is a derivative of phenylpropionic acid (PPA), a naturally occurring fatty acid that is found in many foods. SBPA has recently been identified as a potential therapeutic agent for the treatment of certain medical conditions.

Applications De Recherche Scientifique

Antioxidant and Biological Properties

Hydroxycinnamic Acids and Antioxidant Activities Hydroxycinnamic acids, including compounds like (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid, are known for their wide distribution in plants and exhibit significant antioxidant activities. They are found in various food groups and demonstrate potent activity by scavenging different types of radicals and acting as chain-breaking antioxidants and reducing agents. For instance, ferulic acid and its derivatives, along with caffeic acid and its derivatives, have shown notable antioxidant activity in both in vitro and in vivo systems. The structural characteristics of hydroxycinnamates significantly influence their antioxidant potency. However, while substantial evidence exists for their in vitro antioxidant activity, there's a gap in in vivo information, particularly for certain acids and their derivatives (Shahidi & Chandrasekara, 2010).

Structure-Activity Relationships

Influence of Structure on Biological Activity Various studies have explored the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) to generate more potent antioxidant molecules. These studies suggest that the presence of an unsaturated bond on the side chain of HCAs is vital for their activity. The modifications in the aromatic ring, such as alterations in the number and position of hydroxy groups and the presence of ortho-dihydroxy phenyl group (catechol moiety), significantly contribute to their antioxidant activity. This indicates the potential for structural optimization in medicinal chemistry to develop effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Disease Prevention and Health Promotion

Protective Effects against Neurodegenerative Diseases Caffeic acid and related phenylpropanoic acids are studied for their protective effects in the brain, particularly against Alzheimer's disease (AD). These compounds not only exhibit global antioxidant effects but also demonstrate specific anti-inflammatory mechanisms in the brain, targeting various processes of β-amyloid formation, aggregation, and neurotoxicity. The inclusion of a caffeic acid structural moiety in existing anti-AD drugs is being explored to enhance their therapeutic potential (Habtemariam, 2017).

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJEIZOJZINJB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473636 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162919-37-1 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the structural characterization of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid?

A1: this compound, obtained through the reaction of O-benzylated L-tyrosine with sodium nitrite, presents as colorless blocks []. The molecular formula of the compound is C16H16O4. The packing of the compound is characterized by two independent hydrogen bonds formed between the hydroxyl and carboxylic acid groups, leading to an infinite ladder-like structure parallel to the b-axis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

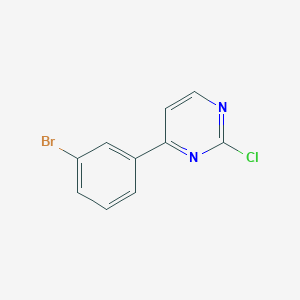

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)